molecular formula C27H40N4O4 B1243588 Mucronine J

Mucronine J

Cat. No. B1243588
M. Wt: 484.6 g/mol
InChI Key: OQVPDRWFFWWCTP-WPDYAQJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mucronine J is a natural product found in Ziziphus mucronata and Paliurus ramosissimus with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Mucronine J, a cyclopeptide alkaloid, has been a subject of interest in chemical synthesis. A notable achievement includes the eight-step total synthesis of mucronine E, a related compound, highlighting the complexity and challenges in synthesizing these alkaloids (Toumi, Couty, & Evano, 2008).
  • The structural elucidation of this compound, along with other cyclopeptide alkaloids like ramosines and lotusines, was based on spectral analysis and molecular-modeling studies. This work underscores the significance of these alkaloids in structural chemistry and molecular modeling (Lin, Chen, Liu, & Lee, 2003).

Potential Biological and Pharmacological Activities

  • Research into the biological and pharmacological properties of this compound is limited, but studies on related cyclopeptide alkaloids provide insights. For instance, compounds isolated from Ziziphus jujuba, including a similar compound mucronine K, were evaluated for antiviral activity against the porcine epidemic diarrhea virus (PEDV), showing potential therapeutic applications (Kang, Ming, Kim, Ha, Choi, Oh, & Sung, 2015).

Application in Synthetic Methodology

  • The total synthesis of cyclopeptide alkaloids like mucronine E has contributed to the development of synthetic methodologies. This includes techniques such as intramolecular amidation of a vinyl iodide, which is crucial for forming the enamide and macrocyclization, essential steps in synthesizing cyclopeptide alkaloids (Toumi, Rincheval, Young, Gergeres, Turos, Couty, Mignotte, & Evano, 2009).

properties

Molecular Formula

C27H40N4O4

Molecular Weight

484.6 g/mol

IUPAC Name

(3S,7S,10S,13Z)-10-[(2S)-butan-2-yl]-6-[(2S)-2-(dimethylamino)-4-methylpentanoyl]-2-oxa-6,9,12-triazatricyclo[13.2.2.03,7]nonadeca-1(18),13,15(19),16-tetraene-8,11-dione

InChI

InChI=1S/C27H40N4O4/c1-7-18(4)23-25(32)28-14-12-19-8-10-20(11-9-19)35-22-13-15-31(24(22)26(33)29-23)27(34)21(30(5)6)16-17(2)3/h8-12,14,17-18,21-24H,7,13,15-16H2,1-6H3,(H,28,32)(H,29,33)/b14-12-/t18-,21-,22-,23-,24-/m0/s1

InChI Key

OQVPDRWFFWWCTP-WPDYAQJISA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@H]3CCN([C@@H]3C(=O)N1)C(=O)[C@H](CC(C)C)N(C)C

Canonical SMILES

CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC3CCN(C3C(=O)N1)C(=O)C(CC(C)C)N(C)C

synonyms

mucronine J

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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